molecular formula C9H5F3N2O2 B1462810 6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid CAS No. 952182-22-8

6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Cat. No.: B1462810
CAS No.: 952182-22-8
M. Wt: 230.14 g/mol
InChI Key: XWVHTTQLCYJSLT-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to a pyrrolo[2,3-B]pyridine ring system

Biochemical Analysis

Biochemical Properties

6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it can interact with zinc-dependent enzymes, forming complexes that alter the enzyme’s function . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which contribute to the stability and specificity of the binding .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell . These changes can have downstream effects on cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their catalytic activity. This binding often involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the enzyme-compound complex . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and altering the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes . For example, it can inhibit or activate enzymes involved in energy production, leading to changes in the levels of ATP and other energy-related metabolites . Additionally, it can affect biosynthetic pathways, altering the production of essential biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for determining the compound’s bioavailability and efficacy in different cellular contexts .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, affecting metabolic processes and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid involves the reaction of 2-bromo-6-trifluoromethylpyridine with copper(I) cyanide and potassium iodide in dimethylformamide at 130°C for 12 hours . The reaction mixture is then poured into a mixture of ice water and ethyl acetate to isolate the product.

Another approach involves the simultaneous vapor-phase chlorination/fluorination of pyridine derivatives at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 4-(Trifluoromethyl)nicotinic acid
  • 6-(Trifluoromethyl)picolinaldehyde

Uniqueness

6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is unique due to its specific trifluoromethyl substitution pattern and the presence of the pyrrolo[2,3-B]pyridine ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-4-3-5(8(15)16)13-7(4)14-6/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVHTTQLCYJSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=C(N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662706
Record name 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-22-8
Record name 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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